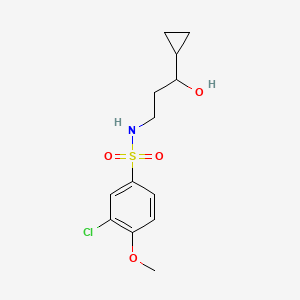

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide

描述

3-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-chloro-4-methoxy-substituted benzene ring and an N-linked 3-cyclopropyl-3-hydroxypropyl chain. The N-substituent introduces a cyclopropyl group (sterically bulky and lipophilic) and a hydroxyl group (enhancing hydrogen-bonding capacity), which may influence solubility, bioavailability, and target binding.

属性

IUPAC Name |

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-13-5-4-10(8-11(13)14)20(17,18)15-7-6-12(16)9-2-3-9/h4-5,8-9,12,15-16H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJRVHJYFHJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2CC2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16ClN1O4S

- Molecular Weight : 307.79 g/mol

- CAS Number : 59623-12-0

- Structure : The compound features a chlorinated aromatic ring with a methoxy group and a sulfonamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that sulfonamide derivatives can inhibit various enzymes and receptors, leading to therapeutic effects in different medical conditions.

Anticancer Activity

Several studies have reported the anticancer properties of sulfonamide derivatives. For instance, derivatives similar to 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The structural characteristics of this compound suggest potential activity against bacterial infections, possibly through inhibition of folate synthesis, which is crucial for bacterial growth.

Case Studies and Research Findings

Safety and Toxicity

While the therapeutic potential is significant, safety assessments are crucial. The International Chemical Safety Cards indicate that compounds in this class may pose risks if not handled properly due to their chemical nature .

相似化合物的比较

Comparative Analysis with Structurally Similar Sulfonamides

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular features of the target compound and related sulfonamides:

Key Observations:

- Substituent Effects on Lipophilicity : The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to linear alkyl chains (e.g., methoxypropyl in ). However, the hydroxyl group may counterbalance this by improving aqueous solubility.

- Electronic Modulation : The 3-chloro-4-methoxy substitution pattern on the benzene ring creates a mixed electronic environment, contrasting with simpler substituents (e.g., 4-chloro in or 3-methoxy in ).

Antibacterial Activity of Sulfonamide Derivatives

Evidence from Molecules (2013) highlights that substituted sulfonamides, including 4-methoxybenzenesulfonamide derivatives, exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2–32 μg/mL . Key trends include:

- N-Substituent Influence : Bulky or heterocyclic N-substituents (e.g., imidazole) often enhance activity by improving membrane penetration or enzyme inhibition.

- Ring Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) correlate with increased potency, likely due to enhanced electrophilicity of the sulfonamide group.

Hypothetical Activity of Target Compound :

- The 3-chloro-4-methoxy substitution may synergize antibacterial effects by combining electron withdrawal (Cl) and solubility (OCH₃).

- The cyclopropyl-hydroxypropyl chain could improve pharmacokinetics by balancing lipophilicity (cyclopropyl) and solubility (-OH).

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

- Chlorination and Methoxylation : Electrophilic substitution at the 3- and 4-positions of the benzene ring using chlorinating agents (e.g., Cl2/FeCl3) and methoxylation via nucleophilic aromatic substitution (e.g., NaOMe in DMF) .

- Sidechain Introduction : The cyclopropyl-hydroxypropyl moiety is introduced via nucleophilic substitution or coupling reactions, such as Mitsunobu reactions (e.g., using DIAD/TPP) to attach the hydroxyl-bearing cyclopropane group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used for isolation .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching at ~1340 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]<sup>+</sup> via ESI) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms the spatial arrangement of the cyclopropyl and hydroxypropyl groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens focus on target-specific assays:

- Enzyme Inhibition : Fluorescence-based assays (e.g., fluorogenic substrates for proteases or kinases) to measure IC50 values .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination per CLSI guidelines) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Q. How can solubility and stability be optimized for in vitro studies?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) .

- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 25°C in buffers pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What experimental design strategies improve reaction yield and purity during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2<sup>k</sup> matrices) to optimize variables like temperature, catalyst loading, and solvent polarity .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., telescoped synthesis with in-line purification) .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Q. How can structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclopropyl group with azetidine or spirocyclic analogs to modulate lipophilicity and target binding .

- Fragment-Based Design : Use X-ray co-crystallography (e.g., with kinase domains) to guide substitutions on the sulfonamide core .

- Free-Wilson Analysis : Statistically correlate substituent effects (e.g., Cl vs. F at position 3) with activity data from analog libraries .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and metabolite identification (LC-MS/MS) to explain reduced efficacy .

- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., <sup>14</sup>C labeling) identifies accumulation in non-target organs .

- Species-Specific Metabolism : Compare hepatic microsome stability across species (human, rat, dog) to adjust dosing regimens .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H2O2) .

- LC-HRMS/MS : Identify degradation pathways (e.g., hydrolysis of the sulfonamide group) and quantify impurities per ICH Q3A guidelines .

- Stability-Indicating Methods : Validate HPLC methods with resolution >2.0 between parent compound and degradation peaks .

Q. What computational tools aid in predicting metabolic pathways and toxicity risks?

- Methodological Answer :

- In Silico Metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolism (e.g., hydroxylation at the cyclopropyl ring) .

- Toxicity Prediction : Apply QSAR models (e.g., Derek Nexus) to assess mutagenicity or hepatotoxicity risks .

- Docking Simulations : Molecular docking (AutoDock Vina) identifies off-target interactions (e.g., with CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。